molecular formula C35H44N4O6 B13444979 4-[[(1R)-2-[[(2R)-3-(1H-indol-3-yl)-2-methyl-2-[[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid

4-[[(1R)-2-[[(2R)-3-(1H-indol-3-yl)-2-methyl-2-[[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid

Cat. No.: B13444979
M. Wt: 616.7 g/mol
InChI Key: NNTPEWZUKRSTMM-VVUNRPKCSA-N
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Description

This compound is a structurally complex molecule featuring:

  • An indole moiety at the core, which is common in bioactive molecules due to its aromatic and hydrogen-bonding capabilities .
  • A 4-oxobutanoic acid backbone, providing a carboxylic acid group for solubility and interaction with biological targets .
  • Chiral centers at multiple positions (e.g., 1R, 2R configurations), suggesting stereospecific interactions .

Properties

Molecular Formula

C35H44N4O6

Molecular Weight

616.7 g/mol

IUPAC Name

4-[[(1R)-2-[[(2R)-3-(1H-indol-3-yl)-2-methyl-2-[[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C35H44N4O6/c1-33(2)24-16-17-34(33,3)28(18-24)45-32(44)39-35(4,19-23-20-36-26-13-9-8-12-25(23)26)31(43)37-21-27(22-10-6-5-7-11-22)38-29(40)14-15-30(41)42/h5-13,20,24,27-28,36H,14-19,21H2,1-4H3,(H,37,43)(H,38,40)(H,39,44)(H,41,42)/t24-,27-,28+,34+,35+/m0/s1

InChI Key

NNTPEWZUKRSTMM-VVUNRPKCSA-N

Isomeric SMILES

C[C@]12CC[C@H](C1(C)C)C[C@H]2OC(=O)N[C@](C)(CC3=CNC4=CC=CC=C43)C(=O)NC[C@@H](C5=CC=CC=C5)NC(=O)CCC(=O)O

Canonical SMILES

CC1(C2CCC1(C(C2)OC(=O)NC(C)(CC3=CNC4=CC=CC=C43)C(=O)NCC(C5=CC=CC=C5)NC(=O)CCC(=O)O)C)C

Origin of Product

United States

Biological Activity

The compound 4-[[(1R)-2-[[(2R)-3-(1H-indol-3-yl)-2-methyl-2-[[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid , also known by its CAS number 130332-27-3 , is a complex organic molecule with significant biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

This compound is characterized by a molecular formula of C35H44N4O5C_{35}H_{44}N_{4}O_{5} and has a high solubility in DMSO, making it suitable for various in vitro studies. Its structure features multiple functional groups that contribute to its biological interactions.

PropertyValue
CAS Number130332-27-3
Molecular FormulaC₃₅H₄₄N₄O₅
SolubilitySoluble to 100 mM in DMSO
Storage TemperatureStore at +4°C

The compound acts primarily as a selective cholecystokinin 2 (CCK-2) receptor antagonist . It demonstrates approximately 1600-fold selectivity over CCK1 receptors, which is significant for therapeutic applications targeting anxiety and certain types of cancer . The inhibition of CCK-2 receptors can lead to anxiolytic effects, making this compound of interest for treating anxiety disorders.

Antitumor Activity

Research has shown that this compound exhibits antitumor activity , particularly against small cell lung cancer (SCLC) cells in vivo. Studies indicate that it inhibits the proliferation of these cancer cells effectively, suggesting potential use as an anticancer agent .

Case Studies

  • Anxiolytic Effects : In a study involving animal models, the administration of the compound led to significant reductions in anxiety-like behaviors, supporting its potential as an anxiolytic agent .
  • Anticancer Research : A preclinical trial demonstrated that treatment with the compound resulted in reduced tumor growth in SCLC models, indicating its efficacy as a therapeutic agent against this aggressive cancer type .

Table 2: Summary of Biological Activities

Activity TypeObservations
CCK-2 Antagonism~1600-fold selectivity over CCK1 receptors
AnxiolyticSignificant reduction in anxiety-like behaviors
AntitumorInhibition of SCLC cell proliferation

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name / ID Key Structural Features Physical Properties (Melting Point, etc.) Synthesis Method Biological Relevance (Inferred)
Target Compound Bicycloheptanyl, indole, 4-oxobutanoic acid, phenyl Not reported Not detailed in evidence Unknown (structural analogy suggests potential protease/kinase targeting)
Compound 7b 1H-Indol-3-yl, phenylsulfonyl, 4-oxobutanoic acid 215–217°C Aza-Michael addition Possible enzyme inhibition
Compound 7c 2-Ethoxycarbonylindole, 4-oxobutanoic acid 196–198°C Aza-Michael addition Similar to 7b
Compound 7d 6-Methoxy-2-methoxycarbonylindole, 4-oxobutanoic acid 162–165°C Aza-Michael addition Enhanced solubility due to methoxy groups
Adamantyl Analogue Adamantyloxycarbonyl instead of bicycloheptanyl Not reported Amide coupling Increased lipophilicity vs. target
2-Acetamido-4-(2-amino-5-bromophenyl)-4-oxobutanoic acid (5) Bromophenyl, acetamido, 4-oxobutanoic acid Not reported Substitution/oxidation Fluorophore/probe applications

Key Observations:

Substituent Effects: The bicycloheptanyl group in the target compound introduces greater steric hindrance compared to adamantyl or phenylsulfonyl groups , which may influence receptor binding or metabolic stability.

Synthetic Approaches: Aza-Michael addition is a common method for indolyl-4-oxobutanoic acid derivatives (e.g., 7b–7d) , suggesting the target compound could be synthesized via similar pathways. Adamantyl-containing analogs (e.g., ) require specialized coupling reagents due to the bulky substituent.

Physical Properties: Melting points for indolyl-4-oxobutanoic acids range widely (162–217°C), influenced by substituent polarity . The target compound’s bicycloheptanyl group may raise its melting point due to increased rigidity.

Biological Implications: Indole derivatives often target serotonin receptors or enzymes like HDACs . The target’s 4-oxobutanoic acid moiety may mimic natural substrates (e.g., glutamate analogs) . Adamantyl and bicycloheptanyl groups are associated with enhanced blood-brain barrier penetration in other drug candidates .

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